N-(4-acetylphenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a 1,2,4-triazolo[1,5-a]pyrimidine core substituted at the 2-position with a sulfanyl acetamide group linked to a 4-acetylphenyl moiety. Its synthesis likely involves coupling of thiosemicarbazide derivatives with halogenated intermediates, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-8-11(2)22-16(18-10)20-17(21-22)25-9-15(24)19-14-6-4-13(5-7-14)12(3)23/h4-8H,9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFFCMCOTYCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a unique combination of an acetylated phenyl ring and a triazolopyrimidine moiety linked via a sulfanyl group. Its molecular formula is .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the triazolo[1,5-a]pyrimidine family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action often involves the induction of apoptosis and autophagy in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 10 | Apoptosis induction |
| Compound B | Pancreatic Cancer | 15 | Autophagy activation |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Compounds with similar structural features have also been investigated for their anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against COX-1 and COX-2 enzymes .
Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound D | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Case Studies
Several case studies have focused on the biological activity of triazolopyrimidine derivatives:
- Study on Melanoma Cells : A derivative similar to this compound was tested against A375 melanoma cells. The results indicated a significant reduction in cell viability and tumor growth in xenograft models .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, pyrimidine derivatives showed comparable anti-inflammatory effects to indomethacin with effective doses calculated around 9 μM .
Scientific Research Applications
Structure and Composition
The molecular formula of N-(4-acetylphenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide is C17H17N5O2S. It contains a triazolo[1,5-a]pyrimidine moiety, which is significant in various biological activities due to its structural characteristics.
Molecular Weight
The molecular weight of this compound is approximately 346.4 g/mol, which influences its pharmacokinetics and bioavailability.
Anticancer Activity
Research indicates that compounds containing the triazolo[1,5-a]pyrimidine structure exhibit anticancer properties. For instance, studies have explored the synthesis of derivatives that target specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique properties of the triazolo ring allow for interaction with various biological targets, making it a promising scaffold for anticancer drug development .
Antiviral Properties
Another significant application of this compound is in antiviral research. The compound has been evaluated for its efficacy against viruses such as HIV-1. Studies have demonstrated that modifications to the triazolo-pyrimidine structure can enhance antiviral activity while reducing cytotoxicity .
Phosphodiesterase Inhibition
The compound has also been investigated as a phosphodiesterase (PDE) inhibitor. Specifically, it has shown promise as a PDE2A inhibitor, which can modulate intracellular signaling pathways involved in various diseases . This inhibition can lead to therapeutic effects in conditions such as heart failure and neurodegenerative disorders.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have introduced microwave-assisted synthesis as an efficient approach for preparing triazolo-pyrimidine derivatives. This method allows for rapid reaction times and improved yields without the need for catalysts or additives . Such eco-friendly techniques are crucial for sustainable drug development.
Traditional Synthetic Routes
Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high purity and yield. These methods typically include condensation reactions between appropriate precursors followed by functional group modifications .
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells while maintaining selectivity towards non-cancerous cells .
Case Study 2: Antiviral Activity Assessment
Another study focused on the antiviral potential of this compound against HIV-1. The researchers performed molecular docking studies alongside biological assays to evaluate binding affinities and inhibitory effects on viral replication. The findings suggested that specific structural features of the triazolo-pyrimidine scaffold were critical for enhancing antiviral potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
2.1 Core Heterocyclic Scaffold
The triazolo[1,5-a]pyrimidine core distinguishes the target compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA and DPA-714). This difference may enhance target selectivity or metabolic stability .
2.2 Substituent Analysis
Key Substituents and Functional Groups
- Acetylphenyl vs. Halogenated Phenyl Groups : The acetyl group in the target compound is electron-withdrawing, which may enhance binding to enzymes (e.g., acetolactate synthase in herbicides) compared to chloro or fluoro substituents. However, chloro/fluoro groups improve lipophilicity, favoring membrane penetration .
- Sulfanyl Acetamide vs.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4-acetylphenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide?
The compound can be synthesized via nucleophilic substitution between a thiol-containing triazolopyrimidine precursor and a suitably functionalized acetamide derivative. For example, coupling 2-mercapto-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine with N-(4-acetylphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., 3-picoline or K₂CO₃) is a viable approach . Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and purity.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated solution in solvents like DMSO or ethanol. Data collection using a Bruker APEX2 diffractometer and refinement with SHELX software (e.g., SHELXL2014) are widely adopted methods . Hydrogen bonding and π-π stacking interactions should be analyzed to understand packing behavior.
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of the triazolo[1,5-a]pyrimidine core be addressed?
Regioselectivity in triazolopyrimidine formation depends on reaction conditions and substituent effects. For 5,7-dimethyl derivatives, using stoichiometric control of reagents (e.g., acetic anhydride) and optimizing reaction temperature (e.g., reflux in DMF) can favor the desired regioisomer. Computational modeling (e.g., DFT) of intermediate stability may also guide condition selection .
Q. What strategies resolve contradictions between experimental and computational spectral data (e.g., NMR or IR)?
Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. To address this:
- Perform NMR in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.
- Compare experimental data with DFT-calculated spectra (using Gaussian or ORCA) for the lowest-energy conformer .
- Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign peaks accurately.
Q. How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?
- In vitro assays : Use purified kinase enzymes (e.g., EGFR or VEGFR2) with ATP-competitive luminescent/fluorescent assays (e.g., ADP-Glo™).
- Dose-response curves : Test compound concentrations ranging from 1 nM to 100 μM to calculate IC₅₀ values.
- Selectivity profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects.
- Structural insights : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to rationalize binding modes .
Q. What analytical methods are recommended for characterizing sulfanyl-acetamide derivatives in complex mixtures?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation, coupled with ESI-MS to confirm molecular ions.
- Elemental analysis : Verify C, H, N, S content to confirm purity.
- Thermogravimetric analysis (TGA) : Assess thermal stability, which is critical for storage and formulation studies .
Methodological Considerations
Q. How can reaction yields be improved during the sulfanyl-acetamide coupling step?
- Use a 10-20% molar excess of the thiol component to drive the reaction to completion.
- Add a catalytic amount of KI to enhance reactivity in nucleophilic substitution reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- LogP and solubility : Use SwissADME or MarvinSuite for partition coefficient and solubility predictions.
- pKa estimation : Employ ACD/Labs or ChemAxon to predict ionization states relevant to bioavailability.
- ADMET profiling : Utilize pkCSM or ADMETLab to assess toxicity and metabolic stability .
Data Interpretation and Validation
Q. How should researchers validate the purity of synthesized batches for pharmacological studies?
- Combined techniques : Use HPLC (≥95% purity threshold), ¹H/¹³C NMR (integration of impurity peaks), and HRMS (exact mass confirmation).
- Elemental analysis : Ensure deviations from theoretical C/H/N/S values are <0.4%.
- Pharmacopeial standards : Follow ICH guidelines for residual solvent analysis (e.g., GC-MS for acetonitrile traces) .
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Error analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
